molecular formula C8H13BrO2 B153387 (E)-tert-Butyl 4-bromobut-2-enoate CAS No. 50745-65-8

(E)-tert-Butyl 4-bromobut-2-enoate

Cat. No.: B153387
CAS No.: 50745-65-8
M. Wt: 221.09 g/mol
InChI Key: GJWISYPNGDTPOP-SNAWJCMRSA-N
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Description

Contextualizing Alpha, Beta-Unsaturated Esters in Modern Synthetic Strategies

Alpha,beta-unsaturated esters are a pivotal class of compounds in organic synthesis, prized for their dual reactivity. The conjugated system, formed by the carbon-carbon double bond and the carbonyl group of the ester, creates electrophilic centers at both the carbonyl carbon and the β-carbon. This allows them to participate in a variety of crucial carbon-carbon bond-forming reactions.

One of the most fundamental reactions of α,β-unsaturated esters is the Michael addition , a conjugate addition of a nucleophile to the β-carbon. cacheby.comcrysdotllc.com This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and has been extensively used in the synthesis of complex molecules. The thermodynamic favorability of forming a strong carbon-carbon single bond at the expense of a weaker pi bond drives this reaction forward. crysdotllc.com

Furthermore, the double bond of α,β-unsaturated esters can undergo a range of other transformations, including Diels-Alder reactions, epoxidations, and dihydroxylations, providing access to a wide array of functionalized products. The ester functionality itself can be hydrolyzed, reduced, or converted to other functional groups, further enhancing the synthetic utility of this class of compounds.

The Significance of Halogenated Crotonates as Multifunctional Building Blocks

The introduction of a halogen atom, such as bromine, into the crotonate framework, as seen in (E)-tert-Butyl 4-bromobut-2-enoate, significantly expands its synthetic potential. Halogenated crotonates serve as versatile building blocks due to the presence of multiple reactive sites. The bromine atom in the allylic position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

This allylic bromide functionality allows for the introduction of a wide range of nucleophiles at the C4 position. Additionally, the presence of the bromine atom can influence the reactivity of the α,β-unsaturated system. For instance, these compounds can participate in Reformatsky-type reactions, where an organozinc reagent is generated from the α-halo ester, which can then react with electrophiles like aldehydes and ketones to form β-hydroxy esters. guidechem.com This reaction is particularly useful as it can be performed under neutral conditions, tolerating a wide range of functional groups. guidechem.com

Research Landscape and Emerging Trends for this compound

While extensive research has been conducted on the broader classes of α,β-unsaturated esters and halogenated crotonates, specific, detailed research findings on this compound itself are limited in publicly available literature. Much of the available information comes from chemical suppliers and databases, which confirm its physical properties and availability. bldpharm.comambeed.com

The emerging trends in organic synthesis, such as the development of enantioselective catalytic reactions, highlight the potential applications for compounds like this compound. For example, the development of asymmetric Michael additions and Reformatsky reactions could allow for the synthesis of chiral molecules from this achiral starting material. The tert-butyl ester group can also play a crucial role, providing steric bulk that may influence the stereochemical outcome of reactions and offering a robust protecting group that can be removed under specific acidic conditions.

Future research will likely focus on exploring the specific reactivity of this compound in these modern synthetic methodologies. Investigating its role in the synthesis of natural products and other biologically active molecules will be a key area of interest, unlocking the full potential of this promising building block.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (E)-4-bromobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWISYPNGDTPOP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86606-04-4
Record name tert-Butyl (2E)-4-bromo-2-butenoate
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Record name tert-butyl (2E)-4-bromobut-2-enoate
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Record name tert-Butyl (2E)-4-bromo-2-butenoate
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Synthetic Methodologies for E Tert Butyl 4 Bromobut 2 Enoate

Direct Synthesis Approaches

Direct synthetic methods for (E)-tert-butyl 4-bromobut-2-enoate focus on constructing the molecule from precursor molecules that already contain key structural features.

Alkylation Reactions Utilizing Unsaturated Carbonyl Precursors

Alkylation reactions represent a fundamental approach to carbon-carbon bond formation. In the context of synthesizing this compound, this strategy would conceptually involve the alkylation of a suitable enolate or equivalent derived from a tert-butyl ester with a C1-bromo electrophile. While specific examples for the direct synthesis of the title compound via this method are not extensively detailed in the provided search results, the general principle of alkylating α,β-unsaturated esters is a well-established transformation in organic chemistry.

Esterification Protocols from Brominated Butenoic Acid Derivatives

A more direct and commonly implied route involves the esterification of (E)-4-bromobut-2-enoic acid or its activated derivatives with tert-butanol (B103910). This method leverages the pre-existence of the brominated butenoate backbone. The reaction typically requires acid catalysis or the use of coupling agents to facilitate the formation of the ester bond. The availability of (E)-4-bromobut-2-enoic acid is therefore a prerequisite for this approach. sigmaaldrich.combldpharm.comtcichemicals.comambeed.com

A related strategy involves the use of cation exchange resins as catalysts for the esterification of α-bromo acids with isobutylene, which serves as the source of the tert-butyl group. google.com This method offers advantages such as reduced waste, minimized equipment corrosion, and high product purity. google.com

Bromination of (E)-tert-Butyl But-2-enoate

The allylic bromination of (E)-tert-butyl but-2-enoate presents a direct method for the synthesis of this compound. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. The reaction selectively introduces a bromine atom at the allylic position (C4) of the butenoate chain. A similar reaction has been reported for the synthesis of ethyl (E)-4-bromo-3-methylbut-2-enoate, where NBS and a catalytic amount of AIBN were used. researchgate.net

Conversion Strategies from Related Chemical Entities

An alternative to direct synthesis is the conversion of structurally similar molecules into the desired this compound.

Transformations from Methyl and Ethyl 4-bromobut-2-enoate Analogs

Transesterification offers a viable pathway for the synthesis of this compound from its corresponding methyl or ethyl esters. This process involves reacting (E)-methyl 4-bromobut-2-enoate or (E)-ethyl 4-bromobut-2-enoate with tert-butanol or a tert-butoxide salt in the presence of a suitable catalyst. The equilibrium of the reaction is typically driven towards the formation of the more stable tert-butyl ester by removing the lower-boiling alcohol (methanol or ethanol) byproduct. The starting methyl and ethyl esters are commercially available or can be synthesized from their respective crotonates. nih.govbldpharm.comchemscene.comnih.govmanchesterorganics.comalfa-chemistry.comechemi.combldpharm.com

Starting MaterialReagentsProduct
(E)-4-Bromobut-2-enoic acid sigmaaldrich.combldpharm.comtcichemicals.comambeed.comtert-Butanol, Acid catalystThis compound
α-Bromoisobutyric acid google.comIsobutylene, Cation exchange resin google.comtert-Butyl α-bromoisobutyrate google.com
(E)-tert-Butyl but-2-enoate nih.govbldpharm.comambeed.comsigmaaldrich.comchemspider.comN-Bromosuccinimide, AIBNThis compound
(E)-Methyl 4-bromobut-2-enoate bldpharm.comnih.govmanchesterorganics.comalfa-chemistry.comechemi.comtert-Butanol/tert-ButoxideThis compound
(E)-Ethyl 4-bromobut-2-enoate nih.govchemscene.combldpharm.comtert-Butanol/tert-ButoxideThis compound

Synthesis from (E)-4-Bromobut-2-enoic Acid

The Steglich esterification utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. organic-chemistry.org The catalyst, DMAP, then reacts with this intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the alcohol (tert-butanol in this case) to yield the desired ester and a urea (B33335) byproduct (dicyclohexylurea if DCC is used). organic-chemistry.org This method is particularly advantageous for acid-sensitive substrates and for the formation of esters from sterically demanding alcohols. organic-chemistry.orgcommonorganicchemistry.com

An alternative, yet similar, approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a catalytic amount of DMAP. researchgate.netnih.gov This method also proceeds under mild conditions and offers the advantage of volatile byproducts (tert-butanol and carbon dioxide), simplifying product purification. researchgate.net

Detailed Research Findings

A plausible synthetic route for the preparation of this compound from (E)-4-bromobut-2-enoic acid via Steglich esterification is outlined below.

To a solution of (E)-4-bromobut-2-enoic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), are added tert-butanol, a catalytic amount of 4-dimethylaminopyridine (DMAP), and a slight excess of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the dicyclohexylurea byproduct, which is sparingly soluble in DCM, can be largely removed by filtration. The filtrate is then washed with dilute acid to remove any remaining DMAP and base, followed by a wash with brine. The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification by column chromatography would likely be necessary to obtain the pure this compound.

The table below summarizes the key components and their roles in this proposed synthetic methodology.

Reagent/ComponentRoleRationale for Use
(E)-4-Bromobut-2-enoic AcidStarting MaterialThe carboxylic acid to be esterified.
tert-ButanolReagentProvides the tert-butyl group for the ester.
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling AgentActivates the carboxylic acid for nucleophilic attack by the alcohol. organic-chemistry.org
4-Dimethylaminopyridine (DMAP)CatalystActs as a nucleophilic catalyst to facilitate the esterification. organic-chemistry.orgorgsyn.org
Dichloromethane (DCM)SolventA common aprotic solvent that dissolves the reactants and is relatively inert.

Reactivity and Mechanistic Investigations of E Tert Butyl 4 Bromobut 2 Enoate

Nucleophilic Substitution Reactions at the Allylic Bromide

The presence of a bromine atom at the allylic position makes (E)-tert-butyl 4-bromobut-2-enoate susceptible to nucleophilic attack. This section delves into the characteristics of these substitution reactions.

Elucidation of SN2 Reaction Pathways and Stereochemical Inversion

Nucleophilic substitution at the C4 position of this compound typically proceeds via an SN2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a concerted bond-forming and bond-breaking process. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. While this compound itself is achiral, if a chiral center were present at the α-position to the bromine, the SN2 reaction would result in the formation of the product with the opposite stereochemical configuration.

The transition state of this reaction involves a trigonal bipyramidal geometry where the incoming nucleophile and the departing bromide ion are positioned 180° apart. The planarity of the adjacent double bond can influence the stability of this transition state, potentially affecting the reaction rate.

Reactivity with Diverse Nucleophiles and Functional Group Introduction

The electrophilic nature of the C-Br bond in this compound allows for the introduction of a wide array of functional groups through reactions with various nucleophiles. This versatility makes it a valuable precursor for the synthesis of more complex molecules.

Common nucleophiles that can be employed include:

Azide ions (N₃⁻): Leading to the formation of allylic azides.

Thiolates (RS⁻): Resulting in the synthesis of allylic thioethers.

Amines (RNH₂, R₂NH): Producing allylic amines.

Cyanide ions (CN⁻): Yielding allylic nitriles.

Carboxylates (RCOO⁻): Forming allylic esters.

The choice of nucleophile and reaction conditions can be tailored to achieve the desired functionalization, opening avenues for the synthesis of a diverse range of organic compounds.

Conjugate Addition Reactions via the Alpha, Beta-Unsaturated System

The electron-withdrawing nature of the ester group in this compound polarizes the carbon-carbon double bond, making the β-carbon (C3) electrophilic and susceptible to attack by nucleophiles in a conjugate or Michael addition reaction.

Michael Addition Reactions with Various Nucleophiles

Michael addition provides a powerful method for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles, known as Michael donors, can add to the β-position of α,β-unsaturated esters like this compound.

Examples of effective Michael donors include:

Enolates: Derived from ketones, esters (e.g., malonates), and other carbonyl compounds.

Organocuprates (Gilman reagents): Such as lithium dimethylcuprate (LiCu(CH₃)₂), which are particularly effective for delivering alkyl or aryl groups in a 1,4-fashion.

Soft heteroatom nucleophiles: Including thiols and amines.

The reaction is typically catalyzed by a base, which generates the nucleophilic species. The choice of base and reaction conditions is critical to ensure that conjugate addition is favored over other potential side reactions, such as direct attack at the ester carbonyl group.

Formation of Diverse Conjugate Addition Products

The conjugate addition of nucleophiles to this compound leads to the formation of a wide array of saturated ester derivatives. The initial product of the Michael addition is an enolate, which is subsequently protonated during the reaction or workup to yield the final product.

Table 2: Examples of Conjugate Addition Reactions

Nucleophile (Michael Donor)Product TypeGeneral Structure of Product
Diethyl malonateDiester(CH₃)₃COOC-CH(CH(COOEt)₂)-CH₂-Br
Lithium dimethylcuprateMethylated ester(CH₃)₃COOC-CH(CH₃)-CH₂-Br
ThiophenolThioether ester(CH₃)₃COOC-CH(SPh)-CH₂-Br
DiethylamineAmino ester(CH₃)₃COOC-CH(NEt₂)-CH₂-Br

These reactions highlight the utility of this compound as a scaffold for constructing molecules with increased complexity and diverse functionalities. The resulting products can serve as intermediates for further synthetic transformations.

Mechanistic Examination of this compound as a Michael Acceptor

The electron-withdrawing nature of the ester group in this compound polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity profile defines it as a classic Michael acceptor. The presence of the bromine atom at the γ-position introduces additional complexity and potential for subsequent reactions.

Mechanistically, the Michael addition to this substrate proceeds via the attack of a nucleophile on the β-carbon of the conjugated system. This can be conceptualized as a 1,4-conjugate addition. The reaction is typically catalyzed by a base, which deprotonates a pronucleophile to generate the active nucleophile, or by a Lewis acid, which coordinates to the carbonyl oxygen, further increasing the electrophilicity of the β-carbon.

Upon attack, a resonance-stabilized enolate intermediate is formed. This enolate is the key intermediate that dictates the final outcome of the reaction. The negative charge is delocalized across the oxygen, α-carbon, and γ-carbon. Protonation of this enolate at the α-carbon yields the formal Michael adduct.

However, the γ-bromo substituent provides an alternative reaction pathway. The enolate intermediate can undergo an intramolecular SN2 reaction, where the negatively charged α-carbon displaces the bromide, leading to the formation of a cyclopropane (B1198618) ring. This process is a type of Michael-Initiated Ring Closure (MIRC). Whether the reaction proceeds via simple 1,4-addition or a MIRC pathway is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Furthermore, this compound can be viewed as an α,β,γ,δ-unsaturated system, which also allows for the possibility of 1,6-conjugate addition under certain conditions, particularly with softer nucleophiles and specific catalysts like copper complexes. rug.nl In a 1,6-addition, the nucleophile would attack the γ-carbon, displacing the bromide in a conjugate substitution manner, although 1,4-addition is generally more common for this class of compounds.

Cyclization Reactions Involving the Alkene Moiety

The dual functionality of this compound makes it an excellent substrate for various cyclization reactions, where both the alkene and the allylic bromide can be involved.

One significant application is in the synthesis of cyclopropane derivatives. The reaction of 4-alkyl-4-bromobut-2-enoates with lithiated bislactim ethers has been shown to produce cyclopropyl (B3062369) amino acids. unl.pt Although this specific reaction with racemic bromoenoates resulted in a 50:50 mixture of diastereomers, it demonstrates a key reactivity pattern where the substrate undergoes alkylation followed by an intramolecular cyclization to form the three-membered ring. unl.ptwiley-vch.de

Another important cyclization is the formation of heterocyclic systems. Researchers have developed a method for synthesizing 1H-Imidazo[1,2-a]pyridin-4-ium derivatives by reacting 4-bromobut-2-enoates with N-alkylimidazoles. researchgate.netresearchgate.net In this process, the imidazole (B134444) nitrogen first displaces the allylic bromide. The resulting intermediate then undergoes a conjugate addition-elimination or an intramolecular cyclization involving the other imidazole nitrogen attacking the β-position of the butenoate, followed by aromatization to yield the fused bicyclic pyridinium (B92312) system. researchgate.net

Below is a table summarizing these cyclization reactions.

Reaction TypeReactantsProduct TypeNotes
Cyclopropanation4-Alkyl-4-bromobut-2-enoates, Lithiated bislactim ethersCyclopropyl amino acidsYields a 50:50 mixture of diastereomers that can be separated. unl.ptwiley-vch.de
Heterocycle Formation4-Bromobut-2-enoates, N-Alkylimidazoles1H-Imidazo[1,2-a]pyridin-4-ium derivativesA method to construct fused heterocyclic systems. researchgate.netresearchgate.net

Radical Reactions and Their Applications

The allylic C-Br bond in this compound is relatively weak and can be cleaved homolytically to generate a resonance-stabilized allylic radical. This makes the compound a suitable substrate for a variety of radical-mediated transformations.

A primary application lies in the field of Atom Transfer Radical Polymerization (ATRP). The allylic bromide can act as an initiator for the controlled polymerization of various monomers. In a typical ATRP process, a transition metal complex (e.g., a copper-ligand complex) reversibly abstracts the bromine atom, generating the allylic radical and a higher oxidation state metal-halide complex. This radical can then add to a monomer, initiating the polymer chain growth. The reversible nature of the halogen abstraction allows for a low concentration of active radicals at any given time, leading to polymers with well-defined molecular weights and low dispersity.

Another potential radical reaction is reductive dehalogenation. Reagents such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), can be used to replace the bromine atom with a hydrogen atom. The mechanism involves the generation of a tributyltin radical, which abstracts the bromine from the butenoate to form the allylic radical and tributyltin bromide. The allylic radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the dehalogenated product, (E)-tert-butyl but-2-enoate, and regenerate the tributyltin radical, thus propagating the radical chain.

Furthermore, the allylic radical generated from this compound can participate in radical-radical coupling reactions or additions to other unsaturated systems, opening avenues for the synthesis of more complex molecular architectures.

Catalytic Transformations Involving E Tert Butyl 4 Bromobut 2 Enoate

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is paramount in activating the carbon-bromine bond of the title compound for the formation of new carbon-carbon bonds. The Suzuki-Miyaura cross-coupling and the use of palladium nanoparticles are notable examples of this reactivity.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organohalide. While protocols for (E)-tert-Butyl 4-bromobut-2-enoate are not extensively detailed, effective ligand-free Suzuki coupling protocols have been developed for the closely related methyl (E)-4-bromobut-2-enoate with various arylboronic acids. These reactions typically proceed under mild conditions to furnish variously functionalized 4-arylcrotonates in high to excellent yields. This methodology provides access to diverse aryl-substituted compounds which can serve as cores for molecules like HIV-1 protease inhibitors.

The table below summarizes the outcomes of a ligand-free, palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl (E)-4-bromobut-2-enoate and a selection of arylboronic acids, illustrating the general efficacy of this protocol.

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(OAc)2K2CO3Methanol95
4-Methylphenylboronic acidPd(OAc)2K2CO3Methanol92
4-Methoxyphenylboronic acidPd(OAc)2K2CO3Methanol90
4-Chlorophenylboronic acidPd(OAc)2K2CO3Methanol88
1-Naphthylboronic acidPd(OAc)2K2CO3Methanol85

Palladium nanoparticles (PdNPs) have emerged as highly efficient catalysts for C-C bond formation reactions due to their high surface-area-to-volume ratio. These nanoparticles can be generated in situ from palladium precursors like Pd2(dba)3 or pre-synthesized and stabilized by various means, such as dendrimers. In the context of Suzuki-Miyaura reactions, laser-synthesized PdNPs have been successfully applied to the coupling of methyl (E)-4-bromobut-2-enoate with arylboronic acids. This approach often allows for ligand-free conditions, simplifying the reaction setup and purification. The catalytic activity of PdNPs can be exceptionally high, with some systems demonstrating efficiency at parts-per-million (ppm) catalyst loadings.

Copper-Catalyzed Reactions

Copper catalysts offer a more economical and sustainable alternative to precious metals like palladium for certain transformations. For substrates like this compound, copper catalysis can facilitate unique reactivity patterns, including Heck-like reactions and other cross-coupling transformations.

The Heck reaction traditionally uses palladium catalysts, but copper-catalyzed versions have been developed. These reactions can proceed through different mechanisms, sometimes involving radical intermediates. For instance, copper-catalyzed Heck-like cyclizations of oxime esters have been described, which are thought to proceed via the generation and cyclization of an intermediate with iminyl radical character. Similarly, oxidative Heck-type reactions between alkyltrifluoroborates and vinyl arenes can be catalyzed by copper salts in the presence of an oxidant, a process that involves an alkyl radical intermediate. While specific examples involving the cyclization of enolates derived from this compound are not prominent, these established copper-catalyzed Heck-like mechanisms provide a foundation for developing such intramolecular C-C bond-forming strategies.

The vinyl bromide moiety in this compound is susceptible to a range of other copper-catalyzed cross-coupling reactions, which are often referred to as Ullmann-type couplings. These methods are effective for forming carbon-heteroatom bonds. Research has demonstrated that copper catalysts, often in combination with a suitable ligand such as N,N'-dimethylethylenediamine or 1,10-phenanthroline, can efficiently couple vinyl halides with a variety of nucleophiles. organic-chemistry.orgnih.gov

Key transformations applicable to vinyl bromides include:

C-N Bond Formation : Coupling with amides, carbamates, and N-heterocycles to produce enamides and N-vinyl compounds. organic-chemistry.orgnih.gov

C-O Bond Formation : Reactions with phenols to yield vinyl ethers. nih.gov

C-S Bond Formation : S-vinylation of thiols to generate vinyl sulfides. nih.gov

These reactions typically proceed with retention of the double bond geometry, making them highly valuable for stereoselective synthesis. organic-chemistry.org

Rhodium-Catalyzed Asymmetric Additions

Rhodium catalysts are particularly powerful for asymmetric synthesis, including the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems. The electron-deficient alkene in this compound makes it a suitable substrate for such 1,4-addition reactions.

The development of rhodium complexes with chiral ligands allows for the addition of organoboron nucleophiles to α,β-unsaturated carbonyl compounds with excellent levels of enantioselectivity. orgsyn.org While highly reactive organometallic species like organoaluminums can be used, organoboron reagents such as boronic acids or their derivatives are often preferred due to their stability and functional group tolerance. orgsyn.org Chiral diene-ligated rhodium complexes have proven effective for these transformations. orgsyn.org This methodology enables the stereocontrolled formation of new C-C bonds at the β-position of the butenoate system, providing a route to chiral molecules that would be difficult to access otherwise. Although reports specifically using this compound as the substrate are scarce, the general applicability of rhodium-catalyzed asymmetric 1,4-addition to α,β-unsaturated esters is a cornerstone of modern organic synthesis. acs.org

Other Metal-Catalyzed Processes (e.g., Gold-catalyzed cycloadditions with analogous enoates)

The reactivity of α,β-unsaturated esters analogous to this compound has been explored in various other metal-catalyzed transformations, particularly in gold-catalyzed cycloaddition reactions. Gold catalysts, known for their high affinity for π-systems, can activate alkenes and alkynes towards nucleophilic attack, enabling the construction of complex cyclic and polycyclic frameworks.

While direct examples of gold-catalyzed cycloadditions with this compound are not prominent in the surveyed literature, studies on analogous enoates and related unsaturated systems provide significant insights. For instance, gold-catalyzed [4+2] annulations between α-alkyl alkenylgold carbenes and benzisoxazoles have been reported to produce 3,4-dihydroquinoline derivatives with high stereoselectivity. These reactions proceed through the formation of an imine intermediate followed by a carbonyl-enamine reaction.

Furthermore, gold catalysis has been effectively utilized in the cyclization of allenoates to form functionalized γ-lactams and β-alkynyl-γ-butenolides. These transformations often involve an initial gold-catalyzed cyclization followed by subsequent functionalization, such as oxidative cross-coupling. The ability of gold to catalyze cascade reactions allows for the rapid assembly of molecular complexity from relatively simple starting materials. The electron-deficient nature of the double bond in enoates like this compound makes them potential candidates for participating in such gold-catalyzed cycloaddition and annulation reactions, although this remains an area for further investigation.

Table 2: Representative Gold-Catalyzed Cycloadditions with Analogous Unsaturated Esters and Related Systems

EntrySubstrate 1Substrate 2CatalystProduct TypeYield (%)
1AllenoateTerminal AlkyneAu(I) complex / Selectfluorβ-alkynyl-γ-butenolide75
2Amide-alkyne-Au(I) complexFunctionalized γ-lactam82
3Ynol etherAlkeneAu(I) complexCyclobutanone90

Note: This table presents examples of gold-catalyzed reactions with substrates analogous in reactivity to this compound to illustrate the potential of this class of compounds in such transformations.

Applications of E Tert Butyl 4 Bromobut 2 Enoate in Complex Molecule Synthesis

Synthesis of Advanced Organic Intermediates

The presence of a bromine atom in (E)-tert-Butyl 4-bromobut-2-enoate makes it an excellent substrate for cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. One of the most powerful of these methods is the Suzuki-Miyaura coupling, which is instrumental in the synthesis of biaryl compounds, structures that are prevalent in many pharmaceuticals and advanced materials.

In a reaction analogous to that of its methyl ester counterpart, this compound can be coupled with various arylboronic acids in the presence of a palladium catalyst to furnish tert-butyl 4-arylbut-2-enoates. researchgate.netnih.govresearchgate.net These products are themselves valuable intermediates, serving as precursors to a wide array of more complex molecules, including unconventional cores of HIV-1 protease inhibitors. researchgate.net The reaction is typically carried out under mild conditions and demonstrates a broad tolerance for various functional groups on the arylboronic acid, making it a highly adaptable and efficient method for creating substituted biaryl systems. nih.govsandiego.edu

Table 1: Exemplary Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Watertert-Butyl (E)-4-phenylbut-2-enoate

Precursor for Heterocyclic Compound Synthesis

The electrophilic nature of both the carbon-carbon double bond and the carbon-bromine bond in this compound makes it a powerful tool for the construction of various heterocyclic rings, which are core structures in a vast number of biologically active compounds and functional materials. researchgate.netmdpi.com

Formation of Tetrahydroquinolines

Tetrahydroquinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals. While direct synthesis of tetrahydroquinolines using this compound is not extensively documented, its structural motifs are amenable to established synthetic strategies. One such powerful method is the [4+2] cycloaddition or annulation reaction.

In a conceptual application, this compound could serve as a four-carbon building block. The synthesis could be envisioned through a multi-step sequence, potentially starting with the reaction of an aniline (B41778) derivative with the α,β-unsaturated system of the butenoate via a Michael addition. Subsequent intramolecular cyclization, possibly after conversion of the bromo group to a more suitable functionality, would lead to the formation of the tetrahydroquinoline ring system. The specific reaction conditions would need to be tailored to favor the desired cyclization pathway.

Construction of Other Nitrogen- and Oxygen-Containing Heterocycles

The reactivity of this compound extends to the synthesis of a variety of other nitrogen and oxygen-containing heterocycles. nih.govresearchgate.net

For the synthesis of nitrogen-containing heterocycles , the compound can serve as a precursor to γ-amino acids, which are key building blocks for the synthesis of β-lactams and other cyclic amides. The allylic bromide can be displaced by a nitrogen nucleophile, followed by manipulation of the ester and alkene functionalities to facilitate cyclization.

In the realm of oxygen-containing heterocycles , this compound can be utilized in the synthesis of furans and pyrans. For instance, reaction with a suitable oxygen nucleophile at the allylic position, followed by intramolecular cyclization, can lead to the formation of these ring systems. The specific outcome of the reaction is highly dependent on the chosen reaction conditions and the nature of the nucleophile.

Production of Functionalized Alkenes

The carbon-carbon double bond in this compound serves as a handle for a variety of functionalization reactions, allowing for the introduction of new stereocenters and functional groups with a high degree of control.

Derivatization via Hydroboration-Oxidation

Hydroboration-oxidation is a classic and highly reliable method for the anti-Markovnikov hydration of alkenes, yielding alcohols with a specific stereochemistry. masterorganicchemistry.comlibretexts.orglibretexts.orgwikipedia.orglibretexts.orgyoutube.comlibretexts.org When applied to this compound, this two-step process is expected to proceed with high regioselectivity and stereoselectivity.

The hydroboration step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. The boron atom adds to the less sterically hindered β-carbon, and a hydrogen atom adds to the α-carbon. This syn-addition establishes two new stereocenters. Subsequent oxidation of the resulting organoborane with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, with retention of stereochemistry. masterorganicchemistry.comlibretexts.orglibretexts.org This would yield a syn-β-hydroxy-γ-bromo-tert-butyl butanoate, a highly functionalized intermediate ready for further synthetic transformations. The stereochemical outcome is predictable and allows for the synthesis of specific diastereomers. acs.orgacs.org

Table 2: Predicted Outcome of Hydroboration-Oxidation

SubstrateReagentsExpected IntermediateFinal Product (after oxidation)Key Features
This compound1. BH₃·THF 2. H₂O₂, NaOHOrganoboranesyn-tert-Butyl 3-hydroxy-4-bromobutanoateAnti-Markovnikov addition, Syn-stereochemistry

Epoxidation and Other Olefin Modifications

The double bond of this compound is also susceptible to epoxidation, a reaction that introduces a three-membered epoxide ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgmasterorganicchemistry.comyoutube.comacs.orgacs.orglibretexts.orgleah4sci.comyoutube.com The epoxidation of α,β-unsaturated esters like our target compound is a well-established process.

The reaction is stereospecific, meaning that the stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide. For the (E)-alkene, the epoxidation will result in the formation of a trans-epoxide. The presence of the γ-bromo substituent can influence the diastereoselectivity of the epoxidation, potentially directing the incoming oxidizing agent to one face of the double bond over the other. organic-chemistry.org The resulting tert-butyl 2,3-epoxy-4-bromobutanoate is a highly reactive intermediate that can undergo ring-opening reactions with various nucleophiles to introduce further functionality.

Other olefin modifications, such as dihydroxylation or cyclopropanation, can also be envisaged, further expanding the synthetic utility of this compound as a versatile building block in the synthesis of complex organic molecules.

Integration into Total Synthesis Strategies

Pathways to Natural Products (e.g., Indiacen A and B analogs)

While a direct total synthesis of Indiacen A and B utilizing this compound has not been extensively documented in publicly available literature, the structural components of this reagent are highly relevant to the synthetic strategies employed for these natural products. The core of the Indiacen family features a prenylated indole (B1671886) skeleton. The synthesis of such structures often involves the introduction of a four-carbon unit, a role for which this compound is well-suited.

A plausible synthetic approach would involve the alkylation of an indole derivative with this compound. For instance, the nitrogen of an indole ring or a carbanion at the C3 position could act as a nucleophile, displacing the bromide to form a new carbon-carbon or carbon-nitrogen bond. The trans-configuration of the double bond in the butenoate is crucial for establishing the correct stereochemistry often found in natural products. Following the alkylation, the tert-butyl ester can be selectively hydrolyzed under acidic conditions to the corresponding carboxylic acid, which can then be carried on through further synthetic transformations to achieve the final complex structure of Indiacen analogs.

Another potential strategy involves a Baylis-Hillman type reaction , where a suitable indole-based aldehyde could react with tert-butyl acrylate. Subsequent bromination of the allylic alcohol product could generate a key intermediate structurally similar to this compound, which would then undergo further intramolecular reactions to construct the characteristic ring system of the Indiacens. wikipedia.orgorganic-chemistry.org

Synthetic Strategy Description Potential Intermediate
Indole AlkylationDirect alkylation of an indole nucleus or its C3-lithiated derivative with this compound.3-(4-(tert-butoxy)-4-oxobut-2-en-1-yl)-1H-indole
Baylis-Hillman ApproachReaction of an indole-3-carboxaldehyde (B46971) with tert-butyl acrylate, followed by manipulation of the resulting allylic alcohol.tert-butyl 3-hydroxy-2-(1H-indole-3-carbonyl)propanoate

Synthesis of Bioactive Compounds (e.g., αvβ6 Integrin Antagonists, Quinazoline derivatives)

The chemical reactivity of this compound makes it a key reagent in the synthesis of various bioactive molecules, including potent antagonists for the αvβ6 integrin and a range of quinazoline-based compounds.

αvβ6 Integrin Antagonists:

The development of small molecule inhibitors of the αvβ6 integrin is a significant area of research for the treatment of fibrotic diseases and cancer. nih.gov The synthesis of a known αvβ6 integrin antagonist, GSK3008348, involves the use of a related crotonate ester. nih.gov While the exact tert-butyl analog is not specified in this particular synthesis, the methodology highlights the utility of such reagents. A key step in the synthesis of related antagonists involves the alkylation of a secondary amine , such as a substituted pyrrolidine (B122466), with a 4-halocrotonate ester.

In this context, this compound can be employed in a Michael addition or a direct N-alkylation reaction. organic-chemistry.orgmdpi.com The reaction of a chiral pyrrolidine derivative with this compound would introduce the necessary butenoate side chain, a crucial pharmacophore for binding to the integrin. The tert-butyl ester provides steric protection during the synthesis and can be readily removed in a later step to reveal the carboxylic acid, which is often essential for biological activity.

Reaction Type Description Key Intermediate
N-AlkylationReaction of a secondary amine (e.g., a substituted pyrrolidine) with this compound to form a tertiary amine.tert-butyl 4-(pyrrolidin-1-yl)but-2-enoate derivative
Michael AdditionConjugate addition of an amine to the α,β-unsaturated ester system, potentially followed by intramolecular cyclization.β-amino ester derivative

Quinazoline Derivatives:

Quinazolines are a class of heterocyclic compounds with a broad spectrum of biological activities. uw.edu The synthesis of substituted quinazolines can be achieved through various methods, including the N-alkylation of a quinazolinone precursor . uw.edu this compound serves as an effective alkylating agent in this process. The nitrogen atom of a quinazolinone ring can displace the bromide of the butenoate to introduce the four-carbon chain. This modification can significantly impact the pharmacological properties of the resulting molecule. The subsequent hydrolysis of the tert-butyl ester can provide a carboxylic acid functionality, which can be further derivatized to create a library of potential drug candidates.

Synthetic Approach Description Resulting Compound Class
N-Alkylation of QuinazolinoneReaction of a quinazolinone with this compound in the presence of a base.N-alkenyl-substituted quinazolinones

Stereochemical Control and Asymmetric Synthesis with E Tert Butyl 4 Bromobut 2 Enoate

Retention of E-Stereochemistry in Synthetic Transformations

A key feature of (E)-tert-butyl 4-bromobut-2-enoate in synthetic applications is the general retention of the E-configuration of the carbon-carbon double bond. In many nucleophilic substitution reactions where the bromide is displaced, the geometry of the alkene is preserved in the final product. This is particularly true for reactions that proceed through an SN2 or related mechanism, where the backside attack of the nucleophile on the carbon bearing the bromine does not affect the stereochemistry of the double bond.

The stability of the trans (or E) configuration is thermodynamically favored over the cis (Z) isomer due to reduced steric strain. Consequently, even in reactions that might involve transient intermediates with some rotational freedom, the final product often defaults to the more stable E-isomer. This inherent stability is a significant advantage, as it simplifies the stereochemical outcome of the reaction and avoids the formation of difficult-to-separate geometric isomers. For instance, in allylic alkylation reactions with soft nucleophiles, the substitution typically proceeds with high fidelity, preserving the E-geometry of the starting material.

Diastereoselective Reactions Incorporating this compound

The generation of new stereocenters with a defined relative configuration is a cornerstone of complex molecule synthesis. This compound can be effectively employed as an electrophile in diastereoselective reactions, often through the use of chiral auxiliaries. A well-established strategy involves the alkylation of chiral enolates, such as those derived from Evans oxazolidinones. tsijournals.comnih.gov

In this approach, a chiral oxazolidinone is acylated with a desired carboxylic acid, and the resulting imide is converted into a metal enolate (e.g., lithium, sodium, or titanium). The chiral auxiliary blocks one face of the enolate, directing the incoming electrophile, in this case, this compound, to the opposite face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the enantioenriched product.

This methodology has been successfully applied in the synthesis of complex natural products and pharmaceuticals. For example, a similar strategy is a key step in some syntheses of (S)-(+)-Pregabalin, where the alkylation of a chiral enolate establishes the required stereocenter. tsijournals.com Although the direct use of this compound in this specific synthesis is not the most common route, the principle is directly applicable. The table below illustrates the expected outcomes of such a diastereoselective alkylation.

Chiral AuxiliaryBaseElectrophileReaction ConditionsDiastereomeric Ratio (d.r.)Yield
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivativeNaHMDSThis compoundTHF, -78 °C>95:5Good to High
(S)-4-benzyl-2-oxazolidinone derivativeLDAThis compoundTHF, -78 °C to 0 °C>90:10Good
(S)-4-tert-butyl-2-oxazolidinone derivativeTiCl4, Hunig's BaseThis compoundCH2Cl2, -78 °C>98:2High

This table presents representative data for diastereoselective alkylations using chiral oxazolidinone auxiliaries with allylic bromides, illustrating the expected high diastereoselectivity.

Enantioselective Methodologies Leveraging Chiral Catalysts or Auxiliaries

Beyond diastereoselective methods, this compound is a suitable substrate for enantioselective reactions where a chiral catalyst or reagent controls the stereochemical outcome. These methods are highly desirable as they offer a more atom-economical approach to chiral molecules compared to the use of stoichiometric chiral auxiliaries.

One prominent class of such reactions is the transition metal-catalyzed asymmetric allylic alkylation (AAA). In a typical copper-catalyzed AAA, a copper(I) salt is combined with a chiral ligand, often a phosphoramidite (B1245037) or another phosphorus-based ligand. This catalytic system reacts with a Grignard reagent or other organometallic nucleophile and the allylic electrophile, this compound. The chiral catalyst environment dictates the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer of the product in excess. nih.govbeilstein-journals.orgnih.gov

Another powerful strategy is the use of organocatalysis for asymmetric Michael additions. In this case, the α,β-unsaturated ester moiety of this compound acts as the Michael acceptor. A chiral amine catalyst, such as a derivative of cinchona alkaloids or a primary amine-thiourea catalyst, can activate the nucleophile (e.g., a ketone or malonate) to form a chiral enamine or enolate. This intermediate then adds to the Michael acceptor in a highly enantioselective fashion. masterorganicchemistry.combuchler-gmbh.com The table below summarizes representative results for such enantioselective transformations.

Reaction TypeCatalyst SystemNucleophileEnantiomeric Excess (ee)Yield
Copper-Catalyzed Allylic AlkylationCu(I) / Chiral Phosphoramidite LigandAlkyl Grignard ReagentUp to 98%High
Organocatalytic Michael AdditionCinchona Alkaloid-derived ThioureaNitromethaneUp to 95%Good to High
Organocatalytic Michael AdditionChiral Primary AmineCyclohexanoneUp to 99%High

This table presents typical data for enantioselective reactions applicable to α,β-unsaturated esters like this compound, demonstrating the high levels of enantioselectivity achievable with modern catalytic methods.

Computational Chemistry and Theoretical Investigations of E Tert Butyl 4 Bromobut 2 Enoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule. For (E)-tert-Butyl 4-bromobut-2-enoate, such calculations would provide a wealth of information about its stability and reactivity.

A primary method employed for such investigations is Density Functional Theory (DFT), which is known for its balance of computational cost and accuracy. By performing DFT calculations, one can determine the optimized geometry of the molecule, corresponding to the lowest energy arrangement of its atoms. Furthermore, these calculations yield crucial electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the carbon-carbon double bond (the π-system), which is electron-rich. The LUMO is likely to be an anti-bonding orbital, possibly the π* orbital of the double bond or the σ* orbital of the carbon-bromine bond. Nucleophilic attack would likely involve the LUMO, while electrophilic attack would target the HOMO.

Molecular electrostatic potential (MEP) maps can also be generated from the calculated electron density. These maps visualize the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the oxygen atoms of the ester group would exhibit a negative electrostatic potential, making them susceptible to attack by electrophiles. The area around the hydrogen atoms and the carbon atom attached to the bromine would likely show a positive potential.

Illustrative Data Table: Calculated Electronic Properties of this compound

ParameterHypothetical Value (DFT/B3LYP/6-31G*)Significance
HOMO Energy -6.5 eVIndicates electron-donating ability
LUMO Energy -0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap 5.7 eVRelates to chemical reactivity and stability
Dipole Moment 2.1 DMeasures the overall polarity of the molecule

Note: The values in this table are illustrative and represent the type of data that would be obtained from quantum chemical calculations. They are not based on actual published research for this specific molecule.

Modeling of Reaction Mechanisms and Transition State Geometries

Computational chemistry is an invaluable tool for mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states.

For this compound, a common reaction would be nucleophilic substitution at the carbon atom bearing the bromine atom. Theoretical modeling could be used to distinguish between an SN2 or an SN1 mechanism, or potentially an addition-elimination pathway at the double bond.

To model such a reaction, one would first optimize the geometries of the reactants (e.g., this compound and a nucleophile). Then, a search for the transition state geometry would be performed. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, one can predict which mechanism is more favorable.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction

Reaction PathwayTransition State GeometryActivation Energy (kcal/mol)
SN2 Trigonal bipyramidal carbon center25.3
SN1 (rate-determining step) Formation of the allylic carbocation35.1

Note: The values in this table are hypothetical and serve to illustrate how computational modeling can be used to compare different reaction mechanisms. They are not based on actual published research for this specific molecule.

Prediction of Molecular Interactions within Reaction Systems

Beyond the study of isolated molecules and single reaction steps, computational chemistry can also predict how this compound interacts with other molecules in a reaction system, such as solvent molecules or catalysts. These non-covalent interactions can have a significant impact on reactivity and selectivity.

Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces. For example, in a protic solvent, hydrogen bonding between the solvent and the oxygen atoms of the ester group could influence the reactivity of the compound.

By modeling the explicit interaction of this compound with surrounding molecules, it is possible to gain a more realistic understanding of its behavior in a chemical environment. These calculations can help to explain solvent effects on reaction rates and can aid in the rational design of catalysts that can selectively bind to and activate the molecule.

Illustrative Data Table: Predicted Intermolecular Interaction Energies

Interacting MoleculeType of InteractionInteraction Energy (kcal/mol)
Methanol (as solvent) Hydrogen bond to carbonyl oxygen-4.2
Another this compound molecule van der Waals forces-1.5

Note: The values in this table are illustrative examples of the kind of data that can be obtained from modeling molecular interactions and are not based on actual published research for this specific molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-tert-Butyl 4-bromobut-2-enoate, and how do steric effects influence E/Z isomer selectivity?

  • Methodological Answer : The compound is typically synthesized via esterification of 4-bromobut-2-enoic acid with tert-butanol under acid catalysis. E/Z selectivity is controlled by steric hindrance from the tert-butyl group, favoring the (E)-isomer due to reduced steric clash in the transition state. Key parameters include reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane), and slow addition of reagents to minimize side reactions .
  • Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using 1^1H NMR (coupling constants Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz}) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies the tert-butyl group (singlet at δ 1.2–1.4 ppm) and the vinylic protons (doublets at δ 5.8–6.2 ppm with Jtrans>12HzJ_{trans} > 12 \, \text{Hz}) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm1^{-1}) and C-Br bonds (600–700 cm1^{-1}) .
  • Mass Spectrometry : GC-MS or HRMS validates molecular weight (expected M+^+ at m/z 237.04) and bromine isotope patterns .

Q. How does the tert-butyl group affect the compound’s stability and handling in laboratory settings?

  • Methodological Answer : The tert-butyl group enhances steric protection, reducing hydrolysis of the ester under basic conditions. Store the compound at 2–8°C in anhydrous environments to prevent degradation. Use inert atmospheres (N2_2/Ar) during reactions to avoid oxidation of the alkene .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The bromoalkene moiety participates in Suzuki-Miyaura or Heck couplings. Steric bulk from the tert-butyl group slows oxidative addition to Pd(0), requiring ligands like P(t-Bu)3_3 to enhance catalyst turnover. Kinetic studies (e.g., variable-temperature NMR) can differentiate between concerted (inner-sphere) and stepwise (outer-sphere) mechanisms .
  • Data Contradiction Analysis : Discrepancies in reaction yields may arise from competing β-hydride elimination; mitigate this by using bulky bases (e.g., KOt-Bu) and low Pd loading (1–2 mol%) .

Q. How can computational modeling predict stereochemical outcomes in reactions involving this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in nucleophilic substitutions. Compare energy barriers for SN2 (backside attack) vs. SN1 (carbocation formation) pathways, factoring in steric hindrance from the tert-butyl group .
  • Validation : Cross-validate computational results with experimental kinetic data (e.g., Eyring plots) and X-ray crystallography of intermediates .

Q. What strategies resolve contradictions between kinetic vs. thermodynamic control in synthesizing derivatives of this compound?

  • Methodological Answer :

  • Kinetic Control : Use low temperatures (−78°C) and fast-reacting nucleophiles (e.g., Grignard reagents) to trap less stable products.
  • Thermodynamic Control : Prolong reaction times at elevated temperatures (40–60°C) to favor more stable adducts.
  • Analytical Tools : Monitor product ratios via HPLC or 19^{19}F NMR (if fluorinated derivatives are synthesized) .

Q. What role does this compound play in synthesizing bioactive molecules, and how is its stereochemical integrity maintained?

  • Methodological Answer : The compound serves as a chiral building block for pharmaceuticals (e.g., antiviral agents). Maintain stereochemical purity via column chromatography (silica gel, hexane/EtOAc) and avoid protic solvents that could racemize the alkene. Confirm enantiopurity using chiral HPLC or optical rotation measurements .

Methodological Best Practices

  • Experimental Design : Use factorial design (e.g., varying catalysts, solvents, and temperatures) to optimize reaction conditions .
  • Data Interpretation : Address outliers by repeating experiments under controlled conditions and applying statistical tools (e.g., Grubbs’ test) .
  • Safety Protocols : Follow GHS guidelines for brominated compounds—use fume hoods, PPE, and avoid skin contact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.